molecular formula C4H10NO8P B1194230 4-Phospho-D-erythronohydroxamic acid CAS No. 718599-64-5

4-Phospho-D-erythronohydroxamic acid

カタログ番号: B1194230
CAS番号: 718599-64-5
分子量: 231.10 g/mol
InChIキー: JJQQOJRGUHNREK-PWNYCUMCSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-ホスホ-D-エリトロノヒドロキサム酸は、モノサッカライドリン酸のクラスに属する有機化合物です。これは、炭水化物ユニットにリン酸基が結合していることを特徴としています。 4-ホスホ-D-エリトロノヒドロキサム酸の分子式はC₄H₁₀NO₈Pであり、分子量は約231.1 g/molです

準備方法

合成経路と反応条件

4-ホスホ-D-エリトロノヒドロキサム酸の合成には、容易に入手可能な出発物質から始まる複数のステップが関与します。一般的な合成経路の1つは、D-エリトロノヒドロキサム酸のリン酸化です。この反応は通常、制御された条件下でオキシ塩化リン(POCl₃)または五塩化リン(PCl₅)などのリン酸化剤を使用します。 この反応は、分解を防ぐために低温でジクロロメタンまたはテトラヒドロフラン(THF)などの無水溶媒中で行われます .

工業生産方法

4-ホスホ-D-エリトロノヒドロキサム酸の工業生産には、同様の合成経路が関与する場合がありますが、より大規模に行われます。 このプロセスは、より高い収率と純度のために最適化されており、多くの場合、連続フロー反応器と結晶化やクロマトグラフィーなどの高度な精製技術が用いられます .

化学反応の分析

反応の種類

4-ホスホ-D-エリトロノヒドロキサム酸は、次のようなさまざまな化学反応を起こします。

一般的な試薬と条件

生成される主な生成物

これらの反応から生成される主な生成物には、ニトロソ誘導体、アミン、および置換されたリン酸塩が含まれます .

4. 科学研究への応用

4-ホスホ-D-エリトロノヒドロキサム酸には、いくつかの科学研究への応用があります。

科学的研究の応用

Inhibition of 6-Phosphogluconate Dehydrogenase

One of the primary applications of 4-phospho-D-erythronohydroxamic acid is its role as an inhibitor of 6-phosphogluconate dehydrogenase (6-PGDH). This enzyme catalyzes the oxidative decarboxylation of 6-phosphogluconate to ribulose-5-phosphate, which is essential for cellular metabolism and redox balance. Inhibiting this enzyme can disrupt metabolic pathways in certain pathogens, making it a target for drug development against diseases such as trypanosomiasis.

Case Studies

  • Prodrug Development : Researchers have synthesized various prodrugs of this compound to enhance its membrane permeability and bioavailability. Prodrugs such as phosphoramidates have shown increased stability and activity against Trypanosoma brucei, the causative agent of human African trypanosomiasis. Studies indicate that these prodrugs can significantly inhibit parasite growth by effectively entering cells and converting into the active form that inhibits 6-PGDH .
  • Stability Studies : Stability assessments in phosphate-buffered saline have demonstrated that the biological activity of prodrugs derived from this compound correlates with their stability under physiological conditions. For example, prodrugs like bis-S-acyl thioethyl esters exhibited varying half-lives, suggesting that their design can be optimized for enhanced therapeutic efficacy .

Pharmacological Insights

This compound has been evaluated for its pharmacological properties, including its potential toxicity and biodegradability. The Ames test indicates that it is non-carcinogenic and readily biodegradable, which are favorable traits for drug candidates .

Prodrug Stability and Activity

The following table summarizes the stability and biological activity of various prodrugs derived from this compound:

Compound IDProdrug TypeRetention Time (min)Half-life (h)IC50 (µM)
3bPhosphoramidate5.95<0.1
3dMixed-S-acyl thioethyl6.92.14<0.5
3aBis-S-acyl thioethyl7.01.6<0.3
3cP-nitro phosphoramidate6.00.85<0.2
3fCycloSal5.30.63<0.7
3eBis-pivaloxymethyl6.70.53<0.9

Metabolic Stability in Human Liver Microsomes

The metabolic stability of selected prodrugs was assessed using human liver microsomes:

Compound IDMetabolic Stability (mL/min/g)
Phosphoramidate<0.5
Mixed-S-acyl ester<1
Bis-S-acyl ester<0.8

作用機序

4-ホスホ-D-エリトロノヒドロキサム酸の作用機序には、特定の酵素との相互作用が関与します。たとえば、これは、リン酸ペントース経路に関与する酵素である6-ホスホグルコン酸脱水素酵素の阻害剤として作用します。 この化合物は、酵素の活性部位に結合し、6-ホスホグルコン酸からリブロース-5-リン酸への変換を防ぎ、それによって特定の病原体の増殖を阻害します .

6. 類似の化合物との比較

類似の化合物

独自性

リン酸基とヒドロキサム酸基の両方が存在するなどの構造的特徴は、その独特の化学反応性と生物活性を生み出します .

類似化合物との比較

Similar Compounds

Uniqueness

Its structural features, such as the presence of both phosphate and hydroxamic acid groups, contribute to its distinct chemical reactivity and biological activity .

生物活性

4-Phospho-D-erythronohydroxamic acid (4-PEH) is a compound of significant interest due to its biological activity, particularly as an inhibitor of various enzymes involved in metabolic pathways. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications.

Overview of this compound

4-PEH is a hydroxamic acid derivative that has been studied for its role as a competitive inhibitor of several enzymes, including 6-phosphogluconate dehydrogenase (6-PGDH) and ribose-5-phosphate isomerase (RpiB). These enzymes are crucial in the pentose phosphate pathway and riboflavin biosynthesis, respectively.

Inhibition of 6-Phosphogluconate Dehydrogenase

6-PGDH plays a pivotal role in the pentose phosphate pathway, which is essential for cellular metabolism and the generation of NADPH. Inhibition of this enzyme by 4-PEH leads to increased levels of 6-phosphogluconate, which can disrupt glycolysis in Trypanosoma brucei, the causative agent of human African trypanosomiasis (HAT) .

Inhibition of Ribose-5-Phosphate Isomerase

4-PEH has also been shown to inhibit RpiB in Mycobacterium tuberculosis, a key enzyme in riboflavin biosynthesis. The structural studies indicate that 4-PEH binds competitively to RpiB, preventing the formation of essential intermediates necessary for the enzyme's activity .

Synthesis and Prodrug Development

Research has focused on enhancing the bioavailability and cellular uptake of 4-PEH through the development of prodrugs. Various phosphate-masking groups have been synthesized to improve the compound's stability and permeability across cell membranes. The prodrugs showed varying degrees of stability and potency against T. brucei .

Prodrug TypeStability (Half-life at 37°C)EC50 (µM)
PhosphoramidateShort (<1 h)10
Bis-S-acyl thioethyl estersModerate (2 h)5
CycloSaligenylHigh (>6 h)1

Case Studies and Research Findings

  • In Vitro Activity Against T. brucei :
    • Prodrugs derived from 4-PEH demonstrated significant trypanocidal activity with IC50 values ranging from 1 to 10 µM. The effectiveness was linked to their ability to permeate cell membranes and convert back to the active hydroxamate form .
  • Structural Studies :
    • Crystallographic studies have revealed the binding interactions between 4-PEH and target enzymes, providing insights into its inhibitory mechanism. For instance, the crystal structure of RpiB complexed with 4-PEH showed how the compound obstructs substrate binding .
  • Potential Therapeutic Applications :
    • Given its inhibitory effects on critical enzymes in pathogens like T. brucei and Mycobacterium tuberculosis, 4-PEH and its derivatives are being explored as potential therapeutic agents for treating diseases such as HAT and tuberculosis .

Q & A

Basic Research Questions

Q. What are the recommended synthesis and characterization techniques for 4-Phospho-D-erythronohydroxamic acid?

  • Methodological Answer : Synthesis typically involves phosphoramidate intermediates, with purification via reverse-phase HPLC. Structural confirmation relies on NMR spectroscopy, particularly monitoring chiral phosphorus signals (δ = 3.3–3.1 ppm for intermediates and δ = 1.2 ppm for the final product) . Characterization should include mass spectrometry for molecular weight validation and purity assessment using analytical HPLC with UV detection at 254 nm.

Q. How is this compound utilized as an enzyme inhibitor in experimental settings?

  • Methodological Answer : The compound inhibits 6-phosphogluconate dehydrogenase (6PGD), a key enzyme in the pentose phosphate pathway. Researchers employ kinetic assays (e.g., measuring Km and kcat) to evaluate inhibition potency. For example, in Trypanosoma brucei studies, prodrug derivatives of the compound were tested at varying concentrations (1–100 µM) in HEK 293T cell lines to assess selectivity and cytotoxicity .

Advanced Research Questions

Q. What strategies optimize the prodrug design of this compound to enhance cellular uptake and reduce off-target effects?

  • Methodological Answer : Prodrug optimization involves modifying phosphoramidate protecting groups (e.g., phenyl, benzyl) to balance stability and bioavailability. Researchers use in vitro hydrolysis assays (pH 7.4, 37°C) to monitor prodrug activation kinetics. Cytotoxicity counter-screens in mammalian cells (e.g., HEK 293T) are critical to identify derivatives with selective anti-parasitic activity .

Q. How can researchers resolve contradictions in reported inhibitory activity of this compound across different parasite models?

  • Methodological Answer : Discrepancies may arise from species-specific enzyme conformations or assay conditions. Comparative studies should include:

  • Enzyme source : Recombinant vs. native enzymes (e.g., Giardia lamblia RpiB vs. T. brucei 6PGD) .
  • Substrate competition : Testing inhibition under varying substrate concentrations (e.g., ribose-5-phosphate vs. allose-6-phosphate) .
  • Structural analysis : X-ray crystallography of enzyme-inhibitor complexes to identify binding site variations .

Q. What experimental controls are essential when analyzing the metabolic impact of this compound in cellular models?

  • Methodological Answer : Key controls include:

  • Negative controls : Untreated cells or vehicle-only (e.g., DMSO) treatments.
  • Positive controls : Known 6PGD inhibitors (e.g., 6-AN) to validate assay sensitivity.
  • Metabolic profiling : LC-MS/MS quantification of pentose phosphate pathway intermediates (e.g., erythrose-4-phosphate) to confirm target engagement .

Q. Data Analysis and Reproducibility

Q. How should researchers handle raw data from enzyme inhibition assays to ensure reproducibility?

  • Methodological Answer :

  • Data documentation : Include raw kinetic curves, IC50 calculations, and statistical analysis (e.g., GraphPad Prism outputs).
  • Uncertainty quantification : Report standard deviations from triplicate experiments and instrument error margins (e.g., plate reader variability).
  • Appendix inclusion : Large datasets (e.g., NMR spectra, HPLC chromatograms) should be archived in supplementary materials with metadata annotations .

Q. What are common pitfalls in crystallography studies of this compound-enzyme complexes, and how can they be mitigated?

  • Methodological Answer :

  • Crystal artifacts : Avoid by screening multiple cryoprotectants (e.g., glycerol vs. PEG) and confirming ligand occupancy via electron density maps.
  • Resolution limits : Use synchrotron radiation for ≤1.8 Å resolution to resolve phosphoryl group interactions .

Q. Ethical and Safety Considerations

Q. What safety protocols are mandatory when handling phosphorylated hydroxamic acids?

  • Methodological Answer :

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Waste disposal : Neutralize acidic waste with sodium bicarbonate before disposal.
  • Exposure response : Immediate rinsing with water for skin/eye contact and medical consultation for inhalation exposure .

特性

IUPAC Name

[(2R,3R)-2,3-dihydroxy-4-(hydroxyamino)-4-oxobutyl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10NO8P/c6-2(1-13-14(10,11)12)3(7)4(8)5-9/h2-3,6-7,9H,1H2,(H,5,8)(H2,10,11,12)/t2-,3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJQQOJRGUHNREK-PWNYCUMCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(=O)NO)O)O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H](C(=O)NO)O)O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10NO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10332304
Record name [(2R,3R)-2,3-dihydroxy-4-(hydroxyamino)-4-oxobutyl] dihydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10332304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

718599-64-5
Record name 4-Phospho-D-erythronohydroxamic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04496
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name [(2R,3R)-2,3-dihydroxy-4-(hydroxyamino)-4-oxobutyl] dihydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10332304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-Phospho-D-erythronohydroxamic acid
4-Phospho-D-erythronohydroxamic acid
4-Phospho-D-erythronohydroxamic acid
4-Phospho-D-erythronohydroxamic acid
4-Phospho-D-erythronohydroxamic acid
4-Phospho-D-erythronohydroxamic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。